molecular formula C16H21N3O3 B2977721 tert-Butyl 2'-oxo-2',3'-dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-1-carboxylate CAS No. 2251053-59-3

tert-Butyl 2'-oxo-2',3'-dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-1-carboxylate

Cat. No.: B2977721
CAS No.: 2251053-59-3
M. Wt: 303.362
InChI Key: DJADQOBNWPLTGZ-UHFFFAOYSA-N
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Description

tert-Butyl 2’-oxo-2’,3’-dihydrospiro{piperidine-4,1’-pyrrolo[3,2-c]pyridine}-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center

Properties

IUPAC Name

tert-butyl 2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-15(2,3)22-14(21)19-8-5-16(6-9-19)11-10-17-7-4-12(11)18-13(16)20/h4,7,10H,5-6,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJADQOBNWPLTGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CN=C3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2’-oxo-2’,3’-dihydrospiro{piperidine-4,1’-pyrrolo[3,2-c]pyridine}-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with pyrrolo[3,2-c]pyridine under controlled conditions. The reaction often requires the use of catalysts and specific reagents to ensure the formation of the spiro center. For instance, the use of tert-butyl chloroformate can be crucial in introducing the tert-butyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2’-oxo-2’,3’-dihydrospiro{piperidine-4,1’-pyrrolo[3,2-c]pyridine}-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2’-oxo-2’,3’-dihydrospiro{piperidine-4,1’-pyrrolo[3,2-c]pyridine}-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new organic compounds .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to bind to specific proteins or nucleic acids, making it useful in drug discovery and development .

Medicine

Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases like cancer and neurological disorders .

Industry

In industry, this compound can be used in the production of advanced materials. Its unique structure can impart specific properties to polymers and other materials, making it useful in the development of new technologies .

Mechanism of Action

The mechanism of action of tert-Butyl 2’-oxo-2’,3’-dihydrospiro{piperidine-4,1’-pyrrolo[3,2-c]pyridine}-1-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of its targets. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate
  • tert-Butyl 2-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate

Uniqueness

What sets tert-Butyl 2’-oxo-2’,3’-dihydrospiro{piperidine-4,1’-pyrrolo[3,2-c]pyridine}-1-carboxylate apart from similar compounds is its specific spiro structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in various fields of research and industry .

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